Glycerophosphoglycerol

説明

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound has been reported in Arabidopsis thaliana with data available.

protein stabilizer isolated from Archaeoglobus fulgidus

特性

CAS番号 |

6418-92-4 |

|---|---|

分子式 |

C6H15O8P |

分子量 |

246.15 g/mol |

IUPAC名 |

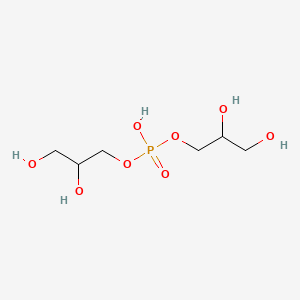

bis(2,3-dihydroxypropyl) hydrogen phosphate |

InChI |

InChI=1S/C6H15O8P/c7-1-5(9)3-13-15(11,12)14-4-6(10)2-8/h5-10H,1-4H2,(H,11,12) |

InChIキー |

LLCSXHMJULHSJN-UHFFFAOYSA-N |

正規SMILES |

C(C(COP(=O)(O)OCC(CO)O)O)O |

同義語 |

diglycerol phosphate glycerophosphoglycerol |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Analysis of Glycerophosphoglycerol Polymers in Bacterial Cell Walls

For Researchers, Scientists, and Drug Development Professionals

Abstract

The term "glycerophosphoglycerol" typically refers to the repeating structural unit of poly(glycerol phosphate) [poly(GroP)] teichoic acids, which are major anionic polymers in the cell walls of many Gram-positive bacteria. These polymers are crucial for cell shape determination, regulation of cell division, pathogenesis, and antibiotic resistance, making their biosynthetic pathways attractive targets for novel antimicrobial agents. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and biosynthesis of poly(GroP) wall teichoic acids (WTA). It also details established experimental protocols for their extraction, purification, and structural characterization by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Introduction

Teichoic acids are bacterial copolymers composed of glycerol (B35011) phosphate (B84403) or ribitol (B610474) phosphate linked by phosphodiester bonds.[1] They are broadly classified into two types: lipoteichoic acids (LTA), which are anchored to the cytoplasmic membrane, and wall teichoic acids (WTA), which are covalently linked to the peptidoglycan layer.[1] In many species of Gram-positive bacteria, such as Bacillus subtilis 168, the WTA is a polymer of repeating glycerol-3-phosphate units, forming a poly(glycerol phosphate) chain.[2][3] This guide focuses on the structure and analysis of this specific type of teichoic acid.

Chemical Structure of Poly(Glycerol Phosphate) Teichoic Acid

The fundamental structure of poly(GroP) WTA consists of a long chain of glycerol units linked by phosphodiester bonds. This polymer is attached to the peptidoglycan via a conserved linkage unit.

-

Repeating Unit: The core repeating unit is a glycerol-3-phosphate monomer. The phosphodiester bond typically links the 1-position of one glycerol moiety to the 3-position of the next.

-

Linkage Unit: The entire poly(GroP) chain is covalently attached to the C6 hydroxyl of N-acetylmuramic acid (MurNAc) in the peptidoglycan layer through a phosphodiester bond.[3] This connection is mediated by a highly conserved linkage unit, which is comprised of N-acetylmannosamine (β1→4) N-acetylglucosamine-1-phosphate (ManNAc(β1→4)GlcNAc-1P) with one or two glycerol-3-phosphate (GroP) units attached to the C4 oxygen of the ManNAc residue.[3]

-

Modifications: The hydroxyl groups of the glycerol backbone are often modified with D-alanine esters or glycosidic substituents (e.g., N-acetylglucosamine, glucose).[2] These modifications significantly impact the polymer's physicochemical properties and biological functions.

Quantitative Data and Physicochemical Properties

| Property | Value | Notes and References |

| Glycerol-3-Phosphate | ||

| Molecular Formula | C₃H₉O₆P | [4] |

| Molar Mass | 172.07 g/mol | [4] |

| Melting Point | 102-104 °C | |

| Water Solubility | > 1000 mg/mL | Highly soluble due to polar phosphate and hydroxyl groups. |

| pKa values | ~1.51 (first), ~6.53 (second) | |

| Phosphodiester Linkage | Data derived from studies on nucleic acids and may vary slightly in the poly(GroP) context. | |

| P-O Bond Length | ~1.60 Å | |

| C-O Bond Length | ~1.42 Å | |

| O-P-O Bond Angle | ~104° | |

| Poly(GroP) Polymer | ||

| Polymer Length | 40-60 repeating units | In B. subtilis and S. aureus, this can constitute up to 60% of the cell wall mass.[3] |

Experimental Protocols

The analysis of WTA structure requires extraction from the bacterial cell wall, purification, and subsequent characterization.

Extraction and Purification of Wall Teichoic Acids

This protocol is adapted for the extraction of WTA from Gram-positive bacteria like Bacillus subtilis or Staphylococcus aureus.[5][6]

-

Cell Culture and Harvesting:

-

Grow the bacterial strain of interest in an appropriate liquid medium (e.g., Tryptic Soy Broth) to the desired growth phase (typically late-exponential or stationary).

-

Harvest cells by centrifugation (e.g., 5,000 x g for 10 minutes).

-

Wash the cell pellet with a buffered solution (e.g., 50 mM MES, pH 6.5).

-

-

Cell Lysis and Peptidoglycan Sacculi Isolation:

-

Resuspend the cell pellet in a buffer containing 4% (w/v) sodium dodecyl sulfate (B86663) (SDS) to solubilize membranes and remove LTA.

-

Boil the suspension for 30-60 minutes to inactivate autolysins.

-

Isolate the insoluble peptidoglycan sacculi, which contain the covalently attached WTA, by repeated centrifugation and washing with warm water to remove SDS.

-

-

WTA Liberation:

-

Liberate the WTA from the peptidoglycan by mild acid or base hydrolysis.

-

Acid Hydrolysis: Treat the sacculi with 5% trichloroacetic acid (TCA) at 4°C for 4-5 hours or 0.1 M HCl at 37°C for several hours.

-

Base Hydrolysis: Treat with 0.1 M NaOH at 37°C for 16-18 hours. Note that this will remove D-alanine esters.

-

-

Separate the soluble WTA from the insoluble peptidoglycan by centrifugation.

-

-

Purification:

-

Neutralize the acidic or basic supernatant.

-

Further purify the WTA using anion-exchange chromatography (e.g., DEAE-Sepharose) to separate it from other polysaccharides and nucleic acids.

-

Dialyze the purified WTA extensively against deionized water and lyophilize.

-

Structural Analysis by NMR Spectroscopy

NMR is a powerful tool for determining the structure of teichoic acids.[5][7][8]

-

Sample Preparation:

-

Dissolve the lyophilized WTA sample (typically 5-10 mg) in deuterium (B1214612) oxide (D₂O).

-

Transfer the solution to an NMR tube.

-

-

¹H NMR Spectroscopy:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Characteristic signals for the glycerol backbone protons typically appear in the 3.5-4.2 ppm range.

-

Signals for D-alanine and glycosidic substituents will also be present in their respective characteristic regions.

-

-

²D NMR Spectroscopy (COSY, HSQC):

-

Perform 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish connectivity between protons and carbons.

-

These experiments are crucial for assigning specific resonances to individual atoms within the repeating unit and identifying the linkage positions of substituents.

-

-

³¹P NMR Spectroscopy:

-

Acquire a ³¹P NMR spectrum to confirm the presence of phosphodiester linkages. A single peak is typically observed for a homogeneous polymer backbone.

-

Analysis by Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is used to determine the composition of WTA monomers after chemical degradation.[9][10]

-

Depolymerization:

-

Hydrolyze the purified WTA polymer into its monomeric or small oligomeric units. This is often achieved by treatment with hydrofluoric acid (HF), which cleaves the phosphodiester bonds.

-

-

Sample Preparation for ESI-MS:

-

Desalt the hydrolyzed sample.

-

Dissolve the sample in an appropriate solvent for ESI-MS, often a mixture of water, acetonitrile, and a small amount of formic acid.

-

-

Mass Analysis:

-

Perform ESI-MS analysis in positive or negative ion mode.

-

The resulting mass spectrum will show peaks corresponding to the masses of the monomeric repeating units and their various modified forms (e.g., with D-alanine or sugar attachments).

-

-

Tandem MS (MS/MS):

-

Select precursor ions of interest from the initial MS scan and subject them to collision-induced dissociation (CID).

-

The fragmentation pattern observed in the MS/MS spectrum provides detailed structural information, allowing for the confirmation of the monomer composition and the nature of the substituents.

-

Biosynthesis of Poly(Glycerol Phosphate) Wall Teichoic Acid

The biosynthesis of poly(GroP) WTA is a multi-step process that occurs on both the cytoplasmic and extracellular faces of the cell membrane. The pathway in Bacillus subtilis 168 is well-characterized and serves as a model system.[11][12] The genes involved are typically designated as tag (teichoic acid glycerol).

Workflow: Poly(GroP) WTA Biosynthesis

Caption: Biosynthesis pathway of poly(glycerol phosphate) wall teichoic acid in B. subtilis.

The key steps in the biosynthesis are:

-

Initiation: The enzyme TagO initiates the process by transferring GlcNAc-1-phosphate from UDP-GlcNAc to a lipid carrier, undecaprenyl phosphate (Und-P), on the cytoplasmic side of the membrane.

-

Linkage Unit Assembly: TagA adds N-acetylmannosamine (ManNAc) from UDP-ManNAc. Subsequently, TagB transfers a glycerol-3-phosphate unit from CDP-glycerol to complete the linkage unit.

-

Polymerization: The polymerase TagF sequentially adds glycerol-3-phosphate units from CDP-glycerol to the growing chain, creating the poly(GroP) polymer.

-

Translocation: The completed WTA precursor, still attached to the lipid carrier, is transported across the cytoplasmic membrane by an ABC transporter, TagG/H.

-

Ligation: Finally, the TagTUV ligase complex cleaves the polymer from the lipid carrier and covalently attaches it to the peptidoglycan.

Conclusion

The this compound polymer, more formally known as poly(glycerol phosphate) teichoic acid, is a vital component of the Gram-positive bacterial cell wall. Its essential roles in bacterial physiology and pathogenesis make it a compelling target for the development of new antibacterial therapies. The structural and analytical methodologies detailed in this guide provide a framework for researchers to investigate these important biopolymers, aiding in the discovery and characterization of inhibitors of their biosynthesis.

References

- 1. Teichoic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Wall Teichoic Acids of Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure and mechanism of the glycerol-3-phosphate transporter from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. uniprot.org [uniprot.org]

- 7. Extraction and Analysis of Bacterial Teichoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Wall teichoic acids of gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CHEBI:60096 [ebi.ac.uk]

- 11. Distinct and essential morphogenic functions for wall‐ and lipo‐teichoic acids in Bacillus subtilis | The EMBO Journal [link.springer.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Glycerophosphoglycerol Biosynthesis Pathway in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerophosphoglycerol (GPG) and its derivatives are fundamental components of bacterial cell membranes, playing crucial roles in maintaining membrane integrity, regulating fluidity, and participating in complex cellular processes. In Gram-positive bacteria, the this compound backbone is a key structural element of lipoteichoic acids (LTAs), which are critical for cell wall architecture, adhesion, and pathogenesis. The biosynthesis of GPG is a highly regulated and essential pathway, making its constituent enzymes attractive targets for the development of novel antimicrobial agents. This guide provides a comprehensive technical overview of the core this compound biosynthesis pathway in bacteria, with a focus on the key enzymes, their mechanisms, and the experimental methodologies used for their characterization.

The Core Biosynthetic Pathway

The biosynthesis of this compound in bacteria is a multi-step enzymatic process that primarily occurs at the cytoplasmic membrane. The pathway begins with the synthesis of phosphatidylglycerol (PG), a key intermediate, which is then utilized in subsequent reactions.

The central pathway involves two key enzymatic steps:

-

Synthesis of Phosphatidylglycerol Phosphate (B84403) (PGP): The pathway is initiated by the enzyme Phosphatidylglycerophosphate Synthase (PgsA) . This integral membrane protein catalyzes the transfer of a phosphatidyl group from cytidine (B196190) diphosphate-diacylglycerol (CDP-DAG) to the sn-1 position of glycerol-3-phosphate (G3P), forming phosphatidylglycerol phosphate (PGP) and releasing cytidine monophosphate (CMP).[1][2][3]

-

Dephosphorylation of PGP to Phosphatidylglycerol (PG): The intermediate PGP is then dephosphorylated by a family of Phosphatidylglycerophosphate Phosphatases (Pgp) to yield phosphatidylglycerol (PG). In Escherichia coli, three such phosphatases have been identified: PgpA, PgpB, and PgpC, which exhibit some functional redundancy.[4]

The resulting phosphatidylglycerol is a crucial branch-point metabolite. It is a major component of the bacterial cell membrane and also serves as the direct precursor for the synthesis of cardiolipin (B10847521) (CL), another important anionic phospholipid, in a reaction catalyzed by Cardiolipin Synthase (Cls) .[5][6] In Gram-positive bacteria, phosphatidylglycerol is the donor of the glycerol-phosphate head group for the synthesis of the polyglycerolphosphate backbone of lipoteichoic acid, a process mediated by LTA synthases (LtaS).

Below is a diagram illustrating the core this compound biosynthesis pathway.

References

- 1. journals.asm.org [journals.asm.org]

- 2. In Vivo and in Vitro Synthesis of Phosphatidylglycerol by an Escherichia coli Cardiolipin Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Phospholipid distribution in the cytoplasmic membrane of Gram-negative bacteria is highly asymmetric, dynamic, and cell shape-dependent - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Phosphatidylglycerol in Mitochondrial Membranes: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphatidylglycerol (PG) is a crucial phospholipid of the inner mitochondrial membrane, playing a multifaceted role far exceeding its function as a mere structural component. This technical guide provides an in-depth exploration of the functions of PG in mitochondrial membranes, with a focus on its synthesis, its critical role as a precursor to cardiolipin (B10847521) (CL), and its direct and indirect influence on mitochondrial bioenergetics, protein import, and dynamics. This document synthesizes current research to offer a comprehensive resource, complete with quantitative data, detailed experimental methodologies, and visual representations of key pathways to facilitate a deeper understanding and spur further investigation into the therapeutic potential of targeting mitochondrial PG metabolism.

Introduction: The Significance of Phosphatidylglycerol in Mitochondrial Health

Mitochondria, the powerhouses of the cell, are defined by their unique double-membrane structure, which is essential for their diverse functions, from ATP synthesis to the regulation of apoptosis. The lipid composition of these membranes is highly specialized, with phosphatidylglycerol (PG) and its derivative, cardiolipin (CL), being signature phospholipids (B1166683) of the inner mitochondrial membrane (IMM).[1][2] While often overshadowed by the more abundant phospholipids like phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE), PG is a linchpin in maintaining mitochondrial homeostasis and function.[1]

This guide will delve into the core functions of PG within the mitochondrial membranes, providing a technical overview for researchers engaged in mitochondrial biology and drug development.

Core Functions of Phosphatidylglycerol in Mitochondria

Phosphatidylglycerol's influence on mitochondrial function is extensive, impacting membrane structure, bioenergetics, and the intricate machinery of protein import and organelle dynamics.

Precursor for Cardiolipin Synthesis

The most well-established role of PG is serving as the immediate precursor for the synthesis of cardiolipin (CL), a dimeric phospholipid almost exclusively found in the IMM.[3][4][5] The synthesis of CL from PG is catalyzed by the enzyme cardiolipin synthase, located in the inner mitochondrial membrane.[1][5] This process involves the condensation of PG with CDP-diacylglycerol.[1][4]

The importance of this pathway is underscored by the fact that CL is essential for:

-

Stabilizing Respiratory Supercomplexes: CL is integral to the structure and function of the electron transport chain (ETC) complexes, promoting their assembly into supercomplexes for efficient electron flow and ATP production.[6][7]

-

Maintaining Cristae Structure: The unique conical shape of CL contributes to the high curvature of the cristae, the invaginations of the IMM where oxidative phosphorylation occurs.[8][9]

-

Regulating Apoptosis: CL plays a role in the intrinsic apoptotic pathway by anchoring cytochrome c to the IMM.[10]

Direct Roles in Mitochondrial Function

Beyond its role as a CL precursor, PG itself has been shown to directly influence mitochondrial activities. Studies in yeast have revealed that an excess of PG, even in the presence of normal CL levels, can have detrimental effects on mitochondrial morphology and function, suggesting that the ratio of these anionic phospholipids is tightly regulated.[11]

-

Mitochondrial Morphology: An accumulation of PG can lead to increased mitochondrial fragmentation.[11]

-

Respiratory Chain Activity: In some contexts, elevated PG levels have been associated with increased respiration rates, specifically an increase in cytochrome c oxidase activity.[11]

Influence on Mitochondrial Protein Import

The import of nuclear-encoded proteins into mitochondria is a fundamental process for mitochondrial biogenesis and function. The phospholipid composition of the mitochondrial membranes is critical for the stability and activity of the protein import machinery.[12][13] While the roles of CL and PE in this process are more extensively studied, the availability of PG as a precursor for CL indirectly affects protein import by ensuring proper CL levels. Depletion of CL has been shown to impair protein translocation across the inner membrane.[12]

Role in Mitochondrial Dynamics

Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain their health and function.[6][14] Phospholipids are key players in regulating the machinery of mitochondrial dynamics.[9][15] While the direct role of PG is still under investigation, its influence on the levels of CL, a known regulator of fusion and fission proteins, is significant.[16] For instance, CL is involved in the biogenesis and assembly of OPA1, a key protein in inner membrane fusion.[16]

Quantitative Data on Phosphatidylglycerol in Mitochondrial Membranes

The following table summarizes quantitative data from studies investigating the effects of altered phosphatidylglycerol levels on mitochondrial parameters.

| Parameter | Experimental Model | Manipulation | Result | Reference |

| Phospholipid Composition | TAZ knockout HAP1 cells | Supplementation with PG(18:1)2 | 38% increase in PG concentration. | [17] |

| TAZ knockout HAP1 cells | Supplementation with PG(18:1)2 | Monolysocardiolipin (MLCL) concentration decreased by 97%. | [17] | |

| TAZ knockout HAP1 cells | Supplementation with PG(18:1)2 | MLCL/CL ratio decreased from 1.4 to 0.085. | [17] | |

| Mitochondrial Activity | Kdo2-Lipid A (KLA)-activated RAW264.7 macrophages | Supplementation with PG(18:1)2 or PG(18:2)2 | Rescued 20-30% of the mitochondrial activity affected by KLA activation. | [18] |

| Gene Expression | Kdo2-Lipid A (KLA)-activated RAW264.7 macrophages | PG supplementation | 358-fold inhibition of COX-2 mRNA expression. | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of phosphatidylglycerol in mitochondrial membranes.

Phospholipid Extraction from Isolated Mitochondria

Objective: To extract total phospholipids from isolated mitochondria for subsequent analysis by techniques such as HPLC-MS or TLC.

Methodology (Bligh and Dyer Method): [3]

-

Sample Preparation: Start with a pellet of isolated mitochondria (e.g., 600 µg of protein).

-

Initial Extraction: Add a 1:2 (v/v) mixture of chloroform (B151607):methanol to the mitochondrial pellet. Vortex thoroughly and incubate on ice for 30 minutes.

-

Phase Separation: Add 1.25 volumes of chloroform and 1.25 volumes of water to the mixture. Vortex vigorously to ensure thorough mixing.

-

Centrifugation: Centrifuge the sample at 1000 rpm for 5 minutes at room temperature to separate the aqueous and organic phases.

-

Collection of Organic Phase: Carefully collect the lower organic phase, which contains the lipids.

-

Solvent Evaporation: Evaporate the solvent from the collected organic phase, for example, using a speed vacuum concentrator.

-

Resuspension: Resuspend the dried lipid extract in a known volume of a 1:1 (v/v) chloroform:methanol mixture for storage at -20°C or immediate analysis.

Quantitative Analysis of Mitochondrial Phospholipids by HPLC-MS

Objective: To separate and quantify different phospholipid classes, including phosphatidylglycerol, from a total lipid extract of mitochondria.

Methodology (Normal-Phase HPLC-MS): [19][20]

-

Chromatographic Separation:

-

Utilize a normal-phase HPLC column to separate phospholipid classes based on the polarity of their head groups.

-

Employ a gradient elution system with a mobile phase consisting of a mixture of solvents such as chloroform, methanol, and ammonium (B1175870) hydroxide. The specific gradient will depend on the column and the phospholipid classes to be separated.

-

-

Mass Spectrometric Detection:

-

Couple the HPLC system to a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Operate the mass spectrometer in both positive and negative ion modes to detect the different phospholipid classes. PG is typically detected in negative ion mode.

-

Acquire full scan mass spectra to identify the molecular species of each phospholipid class based on their mass-to-charge ratio (m/z).

-

-

Quantification:

-

For absolute quantification, spike the samples with a known amount of an internal standard for each phospholipid class (e.g., a PG species with a unique fatty acid composition not present in the sample).

-

Generate a standard curve for each phospholipid class using commercially available standards of known concentrations.

-

Calculate the concentration of each phospholipid in the sample by comparing its peak area to that of the internal standard and referencing the standard curve.

-

In Vitro Mitochondrial Protein Import Assay

Objective: To assess the efficiency of protein import into isolated mitochondria.

-

Preparation of Radiolabeled Precursor Proteins: Synthesize the mitochondrial precursor protein of interest in a cell-free transcription/translation system (e.g., rabbit reticulocyte lysate) in the presence of a radiolabeled amino acid (e.g., [35S]-methionine).

-

Import Reaction:

-

Incubate the isolated mitochondria with the radiolabeled precursor protein in an import buffer containing an energy source (ATP and a respiratory substrate).

-

Perform the incubation at an appropriate temperature (e.g., 30°C) for various time points to analyze the kinetics of import.

-

-

Removal of Non-Imported Protein: After the import reaction, treat the samples with a protease (e.g., proteinase K) on ice. The protease will degrade the precursor proteins that have not been imported and are still on the outside of the mitochondria. Imported proteins will be protected from degradation.

-

Inactivation of Protease: Stop the protease digestion by adding a protease inhibitor (e.g., PMSF).

-

Analysis:

-

Re-isolate the mitochondria by centrifugation.

-

Lyse the mitochondria and separate the proteins by SDS-PAGE.

-

Detect the radiolabeled imported protein by autoradiography or phosphorimaging.

-

Quantify the amount of imported protein at each time point to determine the import efficiency.

-

Visualization of Key Pathways and Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the central pathways and logical relationships involving phosphatidylglycerol in mitochondrial membranes.

Caption: Biosynthesis of Phosphatidylglycerol and its conversion to Cardiolipin in the inner mitochondrial membrane.

Caption: Functional relationships of Phosphatidylglycerol in mitochondrial processes.

Conclusion and Future Directions

Phosphatidylglycerol is a central player in the intricate network of mitochondrial lipid metabolism. Its role as the obligate precursor to cardiolipin places it at the heart of mitochondrial bioenergetics, structure, and signaling. Emerging evidence also points to direct functions of PG in regulating mitochondrial morphology and respiratory activity, highlighting the importance of maintaining a balanced ratio of anionic phospholipids in the inner mitochondrial membrane.

For researchers and drug development professionals, understanding the nuances of PG metabolism offers exciting opportunities. Dysregulation of mitochondrial phospholipid composition is implicated in a range of pathologies, including cardiovascular and neurodegenerative diseases. Targeting the enzymes involved in PG synthesis and its conversion to cardiolipin could represent a novel therapeutic strategy to restore mitochondrial function in these conditions.

Future research should focus on elucidating the specific molecular mechanisms through which PG directly influences mitochondrial processes, independent of its conversion to CL. Furthermore, the development of high-throughput screening assays to identify modulators of PG metabolism will be crucial in translating our fundamental understanding of this vital phospholipid into tangible therapeutic interventions.

References

- 1. researchgate.net [researchgate.net]

- 2. Research Portal [scholarship.miami.edu]

- 3. avantiresearch.com [avantiresearch.com]

- 4. Protein Import Assay into Mitochondria Isolated from Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation and Phospholipid Enrichment of Muscle Mitochondria and Mitoplasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. molbiolcell.org [molbiolcell.org]

- 7. Specific requirements of nonbilayer phospholipids in mitochondrial respiratory chain function and formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. stealthbt.com [stealthbt.com]

- 9. imrpress.com [imrpress.com]

- 10. Enzymatic measurement of phosphatidylglycerol and cardiolipin in cultured cells and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Monitoring mitochondrial protein import by live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Phosphatidylglycerol Supplementation Alters Mitochondrial Morphology and Cardiolipin Composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A quantitative fluorescence‐based approach to study mitochondrial protein import | EMBO Reports [link.springer.com]

- 16. Phosphatidic Acid and Cardiolipin Coordinate Mitochondrial Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Phosphatidylglycerol Supplementation Alters Mitochondrial Morphology and Cardiolipin Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Phosphatidylglycerol Incorporates into Cardiolipin to Improve Mitochondrial Activity and Inhibits Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Comprehensive Approach to the Quantitative Analysis of Mitochondrial Phospholipids by HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Comprehensive approach to the quantitative analysis of mitochondrial phospholipids by HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Distribution of Glycerophosphoglycerol Species in Mammalian Tissues: A Technical Guide

This guide provides a comprehensive overview of the distribution, biosynthesis, and analysis of glycerophosphoglycerol species, with a primary focus on phosphatidylglycerol (PG), in mammalian tissues. It is intended for researchers, scientists, and drug development professionals working in lipidomics and related fields.

Introduction to Glycerophosphoglycerols

Glycerophosphoglycerols are a class of glycerophospholipids characterized by a glycerol (B35011) head group attached to the phosphate (B84403) moiety. The most prominent member of this class is phosphatidylglycerol (PG). While being a minor component of most mammalian cell membranes, typically constituting 0.5 to 2% of total phospholipids (B1166683), PG plays crucial roles in specific biological contexts.[1] It is a key structural and functional component of lung surfactant and serves as a precursor for the synthesis of cardiolipin (B10847521), a signature phospholipid of the inner mitochondrial membrane.[][3] The distribution and abundance of PG species vary significantly across different mammalian tissues, reflecting their specialized functions.

Distribution and Quantitative Analysis in Mammalian Tissues

Phosphatidylglycerol is found in all mammalian tissues, though its concentration is generally low compared to major phospholipid classes like phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE).[4][5] The most notable exception is in the pulmonary surfactant, where PG is the second most abundant phospholipid after PC, comprising around 10% of the total.[4][6] In most other tissues, such as the brain, heart, and liver, PG levels are significantly lower.[5][7]

The fatty acid composition of PG is also tissue-specific. In mammalian PG, approximately 64% of the fatty acid residues are polyunsaturated, which is a lower proportion compared to other major phospholipids like PC (87%) and PE (89%).[4]

Table 1: Quantitative Distribution of Major Glycerophospholipid Classes in Various Rat Tissues (% of Total Phospholipids)

| Phospholipid Class | Brain | Heart | Kidney | Liver | Lung Surfactant |

| Phosphatidylcholine (PC) | 53.9 ± 5.3 | 22.0 ± 6.0 | 24.7 ± 5.5 | 22.8 ± 3.3 | 75.5 - 77.0 |

| Phosphatidylethanolamine (PE) | 30.5 ± 4.5 | 17.0 ± 5.0 | 18.0 ± 4.2 | 31.2 ± 3.8 | 4.2 - 4.6 |

| Phosphatidylserine (B164497) (PS) | 7.78 ± 0.93 | 0.48 ± 0.14 | 2.31 ± 0.45 | 1.21 ± 0.32 | 1.2 - 1.9 |

| Phosphatidylinositol (PI) | 5.13 ± 0.76 | 2.74 ± 0.86 | 5.31 ± 1.3 | 8.52 ± 1.1 | 3.0 - 3.2 |

| Phosphatidylglycerol (PG) | 0.27 ± 0.15 | 2.31 ± 0.66 | 1.38 ± 0.35 | 1.08 ± 0.21 | 11.0 - 11.2 |

| Cardiolipin (CL) | 0.02 ± 0.01 | 0.17 ± 0.06 | 0.02 ± 0.01 | 0.01 ± 0.00 | Not Reported |

Data for Brain, Heart, Kidney, and Liver are adapted from a study on rat tissues[7]. Data for Lung Surfactant is from a study on rabbit lung surfactant[6]. Values are presented as mean ± standard deviation where available.

Biosynthesis and Metabolism

The synthesis of phosphatidylglycerol in mammals primarily occurs in the mitochondria and the endoplasmic reticulum.[1][6] The pathway begins with glycerol-3-phosphate and leads to the formation of cardiolipin, for which PG is an essential intermediate.[3]

The key steps in the biosynthesis of PG are as follows:

-

Formation of Phosphatidic Acid (PA): Glycerol-3-phosphate is acylated by glycerol-3-phosphate acyltransferases (GPATs) to form lysophosphatidic acid (LPA), which is then further acylated by lysophosphatidic acid acyltransferases (LPAATs) to produce PA.[8]

-

Activation of PA: The enzyme TAMM41 converts PA to cytidine (B196190) diphosphate-diacylglycerol (CDP-DG).[3]

-

Synthesis of Phosphatidylglycerol Phosphate (PGP): The enzyme phosphatidylglycerol phosphate synthase (PGS1) catalyzes the transfer of a phosphatidyl group from CDP-DG to glycerol-3-phosphate, forming PGP.[3]

-

Formation of Phosphatidylglycerol (PG): PGP is then dephosphorylated by PGP phosphatase to yield PG.[3]

-

Cardiolipin Synthesis: In the inner mitochondrial membrane, cardiolipin synthase (CRLS1) condenses a molecule of PG with another molecule of CDP-DG to form nascent cardiolipin.[3]

Role in Cellular Signaling

While phosphatidylinositols are the most well-studied glycerophospholipids in signaling, other phospholipids, including PG, also participate in cellular communication.[9][10] Phospholipids can act as precursors to second messengers through the action of phospholipases.[11] For instance, the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) is a canonical signaling event.[10]

PG has been shown to have specific signaling roles, such as activating RNA synthesis and a nuclear protein kinase C (PKC).[4] However, the detailed mechanisms of PG-specific signaling pathways in mammalian cells are less characterized compared to other anionic phospholipids.

Experimental Protocols for this compound Analysis

The accurate quantification of this compound species from complex biological matrices requires robust analytical methodologies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for detailed lipid profiling.[12][13]

Detailed Methodology

1. Tissue Homogenization and Lipid Extraction:

-

Accurately weigh frozen mammalian tissue (e.g., 10-50 mg).

-

Homogenize the tissue in a cold solvent mixture. A commonly used method is the Bligh and Dyer extraction.[12][14]

-

To the homogenate, add a mixture of chloroform, methanol, and 0.1N HCl in a 1:1:1 ratio (v/v/v) to ensure better recovery of anionic phospholipids like PG.[12]

-

Vortex the mixture vigorously and centrifuge to induce phase separation.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen and store it at -80°C until analysis.

2. Chromatographic Separation (LC):

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform).

-

Inject the sample into a High-Performance Liquid Chromatography (HPLC) system.

-

Use a suitable column for lipid separation, such as a C18 reversed-phase column or a HILIC column for separating based on head group polarity.[15][16]

-

Employ a gradient elution program with mobile phases typically consisting of acetonitrile, water, and isopropanol (B130326) with additives like ammonium (B1175870) formate (B1220265) to improve ionization.

3. Mass Spectrometric Detection and Quantification (MS/MS):

-

Couple the LC eluent to a triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Operate the mass spectrometer in negative ion mode for the sensitive detection of PG and other anionic phospholipids.

-

For quantification, use Multiple Reaction Monitoring (MRM) for targeted analysis of specific PG molecular species.[12][17] This involves monitoring specific precursor-to-product ion transitions.

-

Identify individual PG species based on their retention time and specific fragmentation patterns compared to authentic standards.[12]

4. Data Analysis:

-

Integrate the peak areas of the detected lipid species.

-

Normalize the data to an internal standard and the initial tissue weight or protein content to control for sample variability.[12]

-

Perform statistical analysis to identify significant differences in PG species distribution between different tissues or experimental conditions.[12]

Conclusion

The distribution of this compound species, particularly phosphatidylglycerol, is highly heterogeneous across mammalian tissues, reflecting their specialized roles in cellular structure and function. While present in low abundance in most tissues, PG is a critical component of lung surfactant and a key intermediate in cardiolipin biosynthesis. Understanding the tissue-specific distribution and metabolism of these lipids is essential for research in physiology, disease pathology, and the development of novel therapeutic strategies targeting lipid-dependent pathways. The analytical workflows outlined in this guide provide a robust framework for the detailed characterization of these important biomolecules.

References

- 1. Mammalian lipids: structure, synthesis and function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The critical role of cardiolipin in metazoan differentiation, development, and maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Is phosphatidylglycerol essential for terrestrial life? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Changes in Phospholipid Composition of the Human Cerebellum and Motor Cortex during Normal Ageing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphatidylglycerol in lung surfactant. II. Subcellular distribution and mechanism of biosynthesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. What is the role of phospholipids in signaling pathways? | AAT Bioquest [aatbio.com]

- 10. News - How Phospholipids Contribute to Cell Signaling and Communication [biowaynutrition.com]

- 11. Phospholipase D and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitative analysis of glycerophospholipids by LC-MS: acquisition, data handling, and interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Glycerophosphocholine molecular species profiling in the biological tissue using UPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Enzymatic measurement of phosphatidylserine in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 17. Quantitative analysis of phospholipids containing arachidonate and docosahexaenoate chains in microdissected regions of mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Enzymatic Synthesis of Glycerophosphoglycerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycerophosphoglycerol (GPG) is a glycerophospholipid of significant interest in various biological and pharmaceutical research areas. While its chemical synthesis can be complex, enzymatic approaches offer a promising alternative, providing high specificity and milder reaction conditions. This technical guide provides an in-depth overview of the core principles and methodologies for the enzymatic synthesis of GPG, with a primary focus on the use of Phospholipase D (PLD) through a transphosphatidylation reaction. Detailed experimental protocols, quantitative data from related syntheses, and workflow visualizations are presented to facilitate the practical implementation of this method in the laboratory.

Introduction

This compound (GPG) is a polar lipid belonging to the glycerophospholipid family. Its structure consists of a glycerol (B35011) backbone linked via a phosphodiester bond to another glycerol molecule. GPG and its acylated forms, phosphatidylglycerols, are integral components of biological membranes in bacteria and eukaryotes, and play crucial roles in various cellular processes.[1] In the realm of drug development, glycerophospholipids are utilized as components of drug delivery systems, such as liposomes, and are investigated for their potential roles in cellular signaling and as therapeutic agents themselves.

The enzymatic synthesis of GPG offers several advantages over traditional chemical methods, including stereospecificity, regioselectivity, and the avoidance of harsh reagents and complex protection/deprotection steps. The most prominent and well-documented enzymatic route for the synthesis of similar glycerophospholipids, which can be adapted for GPG, involves the transphosphatidylation activity of Phospholipase D (PLD).

Enzymatic Synthesis Pathway: Transphosphatidylation by Phospholipase D

Phospholipase D (EC 3.1.4.4) is an enzyme that catalyzes the hydrolysis of the terminal phosphodiester bond of glycerophospholipids.[2] Crucially, in the presence of a primary alcohol, PLD can catalyze a transphosphatidylation reaction, where the phosphatidyl group is transferred from the donor lipid to the alcohol acceptor, rather than to water.[3] When glycerol is used as the alcohol acceptor, this reaction can be harnessed to synthesize GPG or its acylated derivatives.[4][5]

The general reaction scheme is as follows:

Phosphatidyl-X + Glycerol --(Phospholipase D)--> this compound + X

Where "Phosphatidyl-X" represents a suitable phosphatidyl donor, such as phosphatidylcholine (PC), and "X" is the head group of the donor lipid (e.g., choline).

dot

Quantitative Data on Phospholipase D-catalyzed Synthesis

While specific quantitative data for the enzymatic synthesis of unacylated GPG is not extensively reported, studies on the synthesis of the closely related phosphatidylglycerol (PtdGly) from phosphatidylcholine (PtdCho) and glycerol provide valuable insights into reaction efficiencies. The yields are highly dependent on the source of the PLD, the ratio of substrates, and the reaction conditions.

| Enzyme Source | Substrate (Phosphatidyl Donor) | Molar Ratio (Glycerol:PtdCho) | Water:Glycerol Molar Ratio | Product | Yield (%) | Reference |

| Streptomyces chromofuscus PLD | Phosphatidylcholine | > 5.3 | 1266 | Phosphatidylglycerol | ~100 | [5] |

| Cabbage PLD | Phosphatidylcholine | > 64 | 105 | Phosphatidylglycerol | ~100 | [5] |

| Streptomyces sp. PLD | Phosphatidylcholine | > 5.3 | - | Phosphatidylglycerol | Nearly quantitative | [5] |

Note: The data presented is for the synthesis of phosphatidylglycerol (acylated GPG). The synthesis of unacylated GPG would require a suitable unacylated phosphatidyl donor or subsequent deacylation steps. The yields indicate the high efficiency of the PLD-catalyzed transphosphatidylation reaction.

Detailed Experimental Protocol: Enzymatic Synthesis of this compound

This protocol is adapted from established methods for the synthesis of phosphatidylglycerol using Phospholipase D.[5]

4.1. Materials

-

Enzyme: Phospholipase D (PLD) from a suitable source (e.g., Streptomyces sp.). The activity should be predetermined.

-

Phosphatidyl Donor: A suitable water-soluble phosphatidyl donor, such as glycerophosphocholine (GPC).

-

Acceptor: Glycerol (high purity).

-

Reaction Buffer: e.g., 50 mM Tris-HCl buffer, pH 7.5-8.0, containing 10 mM CaCl₂. The optimal pH may vary depending on the enzyme source.

-

Reaction Vessel: A temperature-controlled reaction vessel with stirring capability.

-

Quenching Solution: e.g., Chloroform/Methanol mixture (2:1, v/v).

-

Purification System: High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., silica (B1680970) gel) or other chromatographic techniques for product purification.

4.2. Experimental Workflow

dot

References

- 1. Phosphatidylglycerol - Wikipedia [en.wikipedia.org]

- 2. Phospholipase D: a lipid centric review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phospholipase D as a catalyst: Application in phospholipid synthesis, molecular structure and protein engineering [agris.fao.org]

- 4. Synthesis of Lysophospholipids [mdpi.com]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Glycerophosphoglycerol Metabolism in Escherichia coli

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core aspects of glycerophosphoglycerol (GPG) metabolism in the model organism Escherichia coli. It covers the biosynthesis and catabolism of GPG, the key enzymes involved, and the intricate regulatory networks that govern these processes. Detailed experimental protocols and a summary of quantitative data are included to facilitate further research and development in this area.

Introduction to this compound Metabolism

This compound is a glycerophosphodiester that plays a significant role in the phospholipid metabolism of Escherichia coli. While not a major membrane component itself, its metabolism is intertwined with the synthesis of key membrane phospholipids (B1166683) like phosphatidylglycerol (PG) and cardiolipin (B10847521) (CL). Furthermore, the breakdown of GPG provides the cell with essential precursors for central metabolic pathways, namely glycerol-3-phosphate (G3P) and glycerol (B35011), which can be utilized as carbon and phosphate (B84403) sources. Understanding the metabolic pathways and regulatory circuits of GPG is crucial for a complete picture of bacterial membrane homeostasis and nutrient scavenging.

The Metabolic Pathways of this compound

The metabolism of this compound in E. coli can be divided into its synthesis and breakdown. While the catabolic pathways are well-characterized, the primary route for GPG biosynthesis is inferred from the established synthesis pathways of structurally related glycerophospholipids.

Proposed Biosynthesis of this compound

The synthesis of GPG in E. coli is believed to follow a pathway analogous to that of phosphatidylglycerol, a key precursor for cardiolipin. This pathway originates from central carbon metabolism and involves the activation of phosphatidic acid.

Catabolism of this compound

E. coli possesses two distinct systems for the catabolism of glycerophosphodiesters like GPG, which are localized in different cellular compartments. These systems ultimately hydrolyze GPG to release glycerol-3-phosphate and glycerol.

Key Enzymes in this compound Metabolism

The breakdown of GPG is catalyzed by two key glycerophosphodiester phosphodiesterases, GlpQ and UgpQ.

Periplasmic Glycerophosphodiester Phosphodiesterase (GlpQ)

Encoded by the glpQ gene, GlpQ is a periplasmic enzyme responsible for hydrolyzing glycerophosphodiesters, including GPG, into sn-glycerol-3-phosphate and the corresponding alcohol.[1][2][3] This enzyme exhibits broad substrate specificity.[3][4] The activity of GlpQ is dependent on the presence of Ca2+ ions.[1][4][5]

Cytosolic Glycerophosphodiester Phosphodiesterase (UgpQ)

UgpQ, encoded by the ugpQ gene, is a cytosolic glycerophosphodiester phosphodiesterase.[1][5][6] Similar to GlpQ, UgpQ has a broad substrate specificity, breaking down various glycerophosphodiesters to produce sn-glycerol-3-phosphate and an alcohol.[1][5] However, unlike GlpQ, the enzymatic activity of UgpQ requires Mg2+, Co2+, or Mn2+.[1][5] The expression of UgpQ is induced under conditions of phosphate starvation.[1][5]

Cardiolipin Synthases (ClsA, ClsB, ClsC)

While not directly metabolizing GPG, the cardiolipin synthases are relevant due to their action on the structurally similar molecule, phosphatidylglycerol. In E. coli, three cardiolipin synthases, ClsA, ClsB, and ClsC, catalyze the condensation of two molecules of phosphatidylglycerol to form cardiolipin and glycerol.[7][8] An alternative reaction catalyzed by ClsB can also lead to the synthesis of phosphatidylglycerol from phosphatidylethanolamine (B1630911) and glycerol.[9]

Regulation of this compound Metabolism

The expression of the enzymes involved in GPG catabolism is tightly regulated in response to the availability of carbon and phosphate sources.

The glp Regulon

The glp regulon governs the catabolism of glycerol and glycerol-3-phosphate. The expression of the glpQ gene is under the control of this regulon. The glp operons are negatively regulated by the GlpR repressor, which binds to operator sites in the promoter regions. The presence of the inducer, glycerol-3-phosphate, leads to the derepression of the operon.[10] The glp regulon is also subject to catabolite repression, mediated by the cAMP-CRP complex.[5][10]

The ugp Regulon

The ugp operon, which includes the ugpQ gene, is primarily regulated by the PhoB-PhoR two-component system in response to phosphate availability.[3][9] Under phosphate-limiting conditions, the sensor kinase PhoR phosphorylates the response regulator PhoB, which then activates the transcription of the ugp operon.[9][11] Additionally, the ugp operon is induced by carbon starvation through a cAMP-CRP-dependent mechanism, indicating a dual regulatory control.[9][12][13]

References

- 1. Multiple regulatory elements for the glpA operon encoding anaerobic glycerol-3-phosphate dehydrogenase and the glpD operon encoding aerobic glycerol-3-phosphate dehydrogenase in Escherichia coli: further characterization of respiratory control - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Periplasmic glycerophosphodiester phosphodiesterase of Escherichia coli, a new enzyme of the glp regulon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure and regulation of the glpFK operon encoding glycerol diffusion facilitator and glycerol kinase of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cardiolipin - Wikipedia [en.wikipedia.org]

- 7. Its own architect: Flipping cardiolipin synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of a cardiolipin synthase utilizing phosphatidylethanolamine and phosphatidylglycerol as substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dual regulation of the ugp operon by phosphate and carbon starvation at two interspaced promoters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Three kinds of controls affecting the expression of the glp regulon in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Carbon-starvation induction of the ugp operon, encoding the binding protein-dependent sn-glycerol-3-phosphate transport system in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Carbon-starvation induction of the ugp operon, encoding the binding protein-dependent sn-glycerol-3-phosphate transport system in Escherichia coli | Scilit [scilit.com]

Unveiling the Chemical Nuances of the Phosphatidylglycerol Headgroup: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the chemical properties of the phosphatidylglycerol (PG) headgroup. Phosphatidylglycerol is a crucial glycerophospholipid, playing significant roles in the structure and function of biological membranes, particularly in bacteria, mitochondria, and pulmonary surfactant.[1] A thorough understanding of its headgroup's chemical characteristics is paramount for advancements in drug development, membrane biophysics, and cellular biology.

Core Chemical and Physical Properties

The phosphatidylglycerol molecule is composed of a glycerol (B35011) backbone esterified to two fatty acid chains and a phosphate (B84403) group, which is in turn esterified to a second glycerol molecule, forming the distinctive headgroup. This structure imparts specific chemical properties that govern its interactions and biological functions.

Structure and Charge

The headgroup of phosphatidylglycerol consists of a phosphodiester-linked glycerol moiety. This terminal glycerol contains two hydroxyl groups, which are available for hydrogen bonding. The phosphate group is the primary determinant of the headgroup's charge. At physiological pH, the phosphate group is deprotonated, conferring a net negative charge on the headgroup, making phosphatidylglycerol an anionic phospholipid.[1]

Acidity (pKa)

The acidity of the phosphate group in the phosphatidylglycerol headgroup is a critical parameter influencing its charge state and interactions in different cellular environments. The reported pKa values for the phosphate group of phosphatidylglycerol exhibit some variability, which is attributable to differences in the experimental conditions and the local microenvironment of the headgroup, such as ionic strength, temperature, and the presence of other lipids.

| Property | Reported Value(s) | Experimental Context/Method |

| pKa of Phosphate Group | ~1.89 | Database entry for phosphatidylglycerol. |

| ~2.85 | Determined for phosphatidylglycerol in mixed lipid systems. | |

| ~3.5 | For 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG). |

This range of pKa values highlights the sensitivity of the headgroup's ionization state to its environment. The lower pKa values indicate that the phosphate group is a relatively strong acid and will be predominantly in its anionic form under most physiological conditions (pH ~7.4).

Hydrogen Bonding Capacity

The glycerol moiety of the headgroup possesses two free hydroxyl (-OH) groups, which can act as both hydrogen bond donors and acceptors. This capacity for hydrogen bonding is crucial for its interactions with water, other lipids, and proteins. These interactions contribute to the stability and organization of the membrane, as well as its specific recognition by various enzymes and binding proteins.

Interactions of the Phosphatidylglycerol Headgroup

The chemical properties of the PG headgroup dictate its interactions within the cell membrane and with the surrounding aqueous environment. These interactions are fundamental to its biological roles.

Interaction with Ions

The anionic nature of the phosphatidylglycerol headgroup leads to significant interactions with cations. Divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), have a particularly strong affinity for PG. These interactions can neutralize the negative charge of the headgroup, leading to changes in membrane fluidity, packing, and can even induce phase separation in mixed lipid bilayers. The binding of cations can also mediate interactions between PG and other molecules, including proteins.

A study on the adsorption of divalent cations to phosphatidylglycerol membranes reported the following intrinsic 1:1 association constants (M⁻¹):

| Cation | Association Constant (M⁻¹) |

| Mn²⁺ | 11.5 |

| Ca²⁺ | 8.5 |

| Ni²⁺ | 7.5 |

| Co²⁺ | 6.5 |

| Mg²⁺ | 6.0 |

| Ba²⁺ | 5.5 |

| Sr²⁺ | 5.0 |

These values indicate a preferential binding of certain divalent cations to the PG headgroup.

Lipid-Lipid Interactions

In a lipid bilayer, the PG headgroup interacts with neighboring phospholipid headgroups. These interactions, which include hydrogen bonding and electrostatic interactions, influence the overall structure and properties of the membrane. The presence of PG can affect the packing and orientation of adjacent lipids, contributing to the formation of specific lipid domains.

Protein-Lipid Interactions

The phosphatidylglycerol headgroup serves as a recognition site for a variety of proteins. The negative charge and hydrogen bonding capabilities of the headgroup are key features for these specific interactions. Many proteins that associate with bacterial or mitochondrial membranes have domains that specifically bind to PG. These interactions are crucial for the proper localization and function of these proteins.

Biological Functions and Signaling Pathways

The chemical properties of the phosphatidylglycerol headgroup are directly linked to its diverse biological functions, which range from a structural component of membranes to a key player in signaling pathways.

Precursor for Cardiolipin (B10847521) Biosynthesis

One of the well-established roles of phosphatidylglycerol is as a direct precursor in the biosynthesis of cardiolipin, a dimeric phospholipid predominantly found in the inner mitochondrial membrane and bacterial membranes. In bacteria, two molecules of phosphatidylglycerol are condensed by the enzyme cardiolipin synthase to form one molecule of cardiolipin and one molecule of glycerol.

Direct Activation of Ion Channels

Emerging evidence indicates that phosphatidylglycerol can act as a direct signaling molecule by activating lipid-gated ion channels.[1] This represents a direct mechanism by which the lipid composition of the membrane can modulate cellular electrical activity. While the specific channels and detailed mechanisms are an active area of research, this function highlights a more dynamic role for PG beyond its structural and precursor functions.

Experimental Protocols for Characterization

A variety of biophysical and analytical techniques are employed to characterize the chemical properties of the phosphatidylglycerol headgroup. Below are detailed methodologies for key experiments.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of the phosphate group in phosphatidylglycerol.

Methodology:

-

Sample Preparation:

-

Prepare a suspension of phosphatidylglycerol liposomes in a low-buffer, high-ionic-strength solution (e.g., 0.1 M KCl). The lipid concentration should be in the millimolar range.

-

Ensure the solution is free of dissolved CO₂ by bubbling with nitrogen gas.

-

-

Titration Setup:

-

Use a calibrated pH electrode and a micro-burette for precise addition of titrant.

-

Maintain the sample at a constant temperature using a water bath.

-

Continuously stir the liposome (B1194612) suspension to ensure homogeneity.

-

-

Titration Procedure:

-

Start the titration by adding small, precise aliquots of a standardized strong acid (e.g., 0.1 M HCl) to lower the pH to a starting point of around 1.5-2.0.

-

Perform a forward titration by adding small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH).

-

Record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH as a function of the volume of base added to obtain a titration curve.

-

The pKa is determined as the pH at the midpoint of the buffer region, which corresponds to the inflection point of the titration curve. This can be more accurately determined from the peak of the first derivative of the titration curve.

-

Analysis of Headgroup Conformation and Dynamics by ³¹P NMR Spectroscopy

Objective: To investigate the conformation, orientation, and dynamics of the phosphatidylglycerol headgroup in a lipid bilayer.

Methodology:

-

Sample Preparation:

-

Prepare multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) of phosphatidylglycerol or a mixture of lipids including PG.

-

Hydrate the lipid film with a buffer of known pH and ionic strength. For ³¹P NMR, the buffer can be prepared in D₂O for field-frequency locking.

-

-

NMR Spectroscopy:

-

Use a high-field NMR spectrometer equipped with a solids-state or high-resolution probe.

-

Acquire ³¹P NMR spectra with proton decoupling.

-

The chemical shift of the phosphorus nucleus is sensitive to the chemical environment and conformation of the headgroup.

-

The lineshape of the ³¹P NMR spectrum provides information about the motional freedom of the headgroup. In a fluid lamellar phase, an axially symmetric powder pattern is observed, from which the chemical shift anisotropy (CSA) can be determined.

-

-

Data Analysis:

-

The ³¹P chemical shift anisotropy (Δσ = σ∥ - σ⊥) is a measure of the motional averaging of the phosphate group's orientation. Changes in Δσ can indicate alterations in headgroup conformation or dynamics due to factors like temperature, ion binding, or protein interaction.

-

Relaxation time measurements (T₁ and T₂) can provide further insights into the rates of different motions of the headgroup.

-

Probing Lipid-Ion Interactions with Isothermal Titration Calorimetry (ITC)

Objective: To quantify the binding affinity, stoichiometry, and thermodynamic parameters of cation binding to phosphatidylglycerol.

Methodology:

-

Sample Preparation:

-

Prepare large unilamellar vesicles (LUVs) of phosphatidylglycerol in a suitable buffer.

-

Prepare a solution of the cation of interest (e.g., CaCl₂) in the same buffer. It is crucial that the buffer is identical in both the sample cell and the syringe to minimize heats of dilution.

-

Degas both the liposome suspension and the cation solution.

-

-

ITC Experiment:

-

Load the liposome suspension into the sample cell of the ITC instrument and the cation solution into the injection syringe.

-

Perform a series of injections of the cation solution into the sample cell while monitoring the heat change.

-

-

Data Analysis:

-

Integrate the heat pulses to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of cation to lipid.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated.

-

Conclusion

The chemical properties of the phosphatidylglycerol headgroup, particularly its anionic charge, pKa, and hydrogen bonding capacity, are fundamental to its diverse and critical roles in cellular biology. These properties govern its interactions with ions, other lipids, and proteins, thereby influencing membrane structure and function. Furthermore, phosphatidylglycerol is not merely a structural component but also an active participant in cellular signaling, both as a precursor to other signaling lipids and as a direct modulator of protein function. The experimental methodologies outlined in this guide provide a robust framework for the detailed investigation of these properties, which is essential for advancing our understanding of membrane biology and for the development of novel therapeutic strategies targeting membrane-associated processes.

References

Unveiling the Molecular Cornerstone: A Technical Guide to the Discovery and History of Glycerophosphoglycerol Research

For Immediate Release

[City, State] – December 6, 2025 – A comprehensive technical guide detailing the discovery, history, and core methodologies in the study of glycerophosphoglycerol has been compiled for researchers, scientists, and drug development professionals. This in-depth resource chronicles the journey from the foundational discoveries in lipid biochemistry to the contemporary understanding of this pivotal molecule's role in cellular function and disease.

This compound is the hydrophilic head group that defines phosphatidylglycerol, a crucial class of glycerophospholipids.[1] While the broader history of phospholipids (B1166683) dates back to the 19th century, the specific elucidation of this compound and its parent molecule, phosphatidylglycerol, is a story of mid-20th-century biochemistry, propelled by the development of new analytical techniques.

The Dawn of Discovery: Early Research and Synthesis

The precise moment of the first identification of the unacylated this compound head group is not definitively documented in a single seminal publication. Its discovery is intrinsically linked to the characterization of phosphatidylglycerol. The pioneering work on the chemical synthesis of phosphatidylglycerol in the mid-1960s provided the first unambiguous confirmation of its structure, which includes the this compound moiety.[2][3]

A significant breakthrough in understanding the biosynthesis of phosphatidylglycerol came from studies in the 1960s, which laid the groundwork for our current knowledge of how this compound is incorporated into cellular membranes.[4] These early investigations revealed a multi-step enzymatic process for its synthesis.

The Biosynthetic Pathway of Phosphatidylglycerol

The formation of phosphatidylglycerol, and thus the integration of the this compound head group, follows a well-characterized enzymatic pathway. The synthesis begins with the conversion of phosphatidic acid to CDP-diacylglycerol, a reaction catalyzed by the enzyme CDP-diacylglyceride synthase. Subsequently, PGP synthase facilitates the exchange of glycerol-3-phosphate for cytidine (B196190) monophosphate (CMP), resulting in the formation of the intermediate, phosphatidylglycerol phosphate (B84403) (PGP). The final step involves the dephosphorylation of PGP by PGP phosphatase to yield phosphatidylglycerol.[5] In bacteria, phosphatidylglycerol can be further utilized in the synthesis of cardiolipin.[5]

Key Experimental Protocols

The study of this compound and its parent lipids relies on a suite of established and evolving experimental techniques. The following tables summarize core methodologies for their isolation and characterization.

Table 1: Isolation of Glycerophospholipids

| Method | Description | Key Reagents | Reference |

| Folch Extraction | A widely used liquid-liquid extraction method for separating lipids from other cellular components. | Chloroform, Methanol, Water | Folch et al., 1957 |

| Bligh-Dyer Extraction | A modification of the Folch method, particularly suitable for samples with high water content. | Chloroform, Methanol, Water | Bligh & Dyer, 1959 |

| Solid-Phase Extraction (SPE) | Utilizes a solid stationary phase to selectively adsorb and elute lipids based on their polarity. | Silica-based or polymer-based cartridges | Various |

Table 2: Characterization and Analysis of this compound

| Technique | Principle | Typical Application |

| Thin-Layer Chromatography (TLC) | Separation of lipids based on their differential partitioning between a stationary phase and a mobile phase. | Qualitative analysis and preparative separation of phospholipid classes. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation of lipid species based on their interaction with a stationary phase. | Quantification and purification of individual phosphatidylglycerol species. |

| Mass Spectrometry (MS) | Ionization of molecules and separation based on their mass-to-charge ratio. | Structural elucidation and identification of lipid species. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical structure and environment of atoms within a molecule. | Definitive structural confirmation of synthesized or isolated compounds. |

Modern Research and Future Directions

Contemporary research on this compound and phosphatidylglycerol continues to uncover their diverse biological roles. Recent studies have implicated these molecules in a range of cellular processes, including membrane trafficking, apoptosis, and cellular signaling.[6] For instance, specific species of phosphatidylglycerol carrying arachidic acid have been statistically linked to cognitive function in older adults, mediating the relationship between central adiposity and cognition.[7]

The development of advanced analytical techniques, such as high-resolution mass spectrometry and sophisticated chromatographic methods, has enabled a deeper understanding of the complex metabolism and function of these essential lipids. The continued exploration of the "lipidome" promises to reveal new therapeutic targets and diagnostic markers for a variety of diseases.

This technical guide serves as a foundational resource for professionals in the field, providing a historical context and practical overview of the key methodologies that have shaped our understanding of this compound and its vital role in the chemistry of life.

References

- 1. Enzymes involved in glycerophospholipid synthesis [mpmp.huji.ac.il]

- 2. Synthesis of phosphatidylglycerol and diphosphatidylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Phosphatidylglycerol - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Arachidic Acid-Carrying Phosphatidylglycerol Lipids Statistically Mediate the Relationship Between Central Adiposity and Cognitive Function in Cognitively Unimpaired Older Adults - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Glycerophosphoglycerol Signaling in Immune Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerophosphoglycerols (GPGs) are a class of glycerophospholipids that play emerging and significant roles in the modulation of immune responses. As components of cellular membranes in both host and bacteria, they can act as signaling molecules, influencing the function of various immune cells, including macrophages, T cells, and dendritic cells. This technical guide provides a comprehensive overview of the current understanding of GPG signaling in the immune system, with a focus on its mechanisms of action, the methodologies used for its study, and its potential as a target for therapeutic intervention.

Data Presentation: Quantitative Effects of Related Glycerophospholipids on Immune Cells

While specific quantitative data for the effects of glycerophosphoglycerol on immune cell function are limited in the current literature, studies on structurally related glycerophospholipids, such as phosphatidylglycerol (PG), provide valuable insights into their potential immunomodulatory activities.

Table 1: Effect of Phosphatidylglycerol (PG) on Cytokine Production in Macrophages

| Cell Type | Stimulus | Treatment | Cytokine Measured | Fold Change vs. Stimulus Alone | Reference |

| RAW264.7 Macrophages | S100A9 (DAMP) | Dioleoylphosphatidylglycerol (DOPG) | TNF-α | ↓ (Significant Reduction) | [1] |

| Primary Keratinocytes | S100A9 (DAMP) | Dioleoylphosphatidylglycerol (DOPG) | IL-8 | ↓ (Significant Reduction) | [1] |

Note: This table summarizes the inhibitory effect of phosphatidylglycerol on the production of pro-inflammatory cytokines in response to a danger-associated molecular pattern (DAMP), suggesting a potential anti-inflammatory role for this class of lipids.

Table 2: Changes in Glycerophospholipid Composition During Macrophage Polarization

| Lipid Class | M1 Macrophages (vs. M0) | M2 Macrophages (vs. M0) | Reference |

| Phosphatidylglycerol (PG) | ↑ (Upregulated) | ↓ (Downregulated) | [2] |

| Lysophosphatidylglycerol (lysoPG) | ↓ (Downregulated) | ↑ (Upregulated) | [2] |

| Phosphatidylserine (PS) | ↑ (Increased) | - | [2] |

| Phosphatidylcholine (PC) | ↑ (Increased) | - | [2] |

| Lysophosphatidylcholine (lysoPC) | ↓ (Decreased) | - | [2] |

Note: This table highlights the dynamic changes in the composition of various glycerophospholipids during macrophage polarization, indicating their involvement in shaping the functional phenotype of these key immune cells. Increased levels of certain glycerophospholipids are observed in pro-inflammatory M1 macrophages, while others are more abundant in anti-inflammatory M2 macrophages.[2]

Signaling Pathways

Glycerophospholipids can initiate intracellular signaling through various mechanisms, including binding to cell surface receptors like Toll-like receptors (TLRs) or being presented by CD1 molecules to T cells. A common downstream pathway involves the activation of Phospholipase C (PLC), which leads to the generation of the second messengers diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3).

General Phospholipid-Induced PLC Signaling Pathway

CD1d-Mediated Presentation of Glycerophospholipids to T Cells

Certain glycerophospholipids can be presented by the antigen-presenting molecule CD1d to specific subsets of T cells, such as Natural Killer T (NKT) cells. This interaction triggers T cell activation and subsequent immune responses.

Experimental Protocols

Protocol 1: In Vitro Stimulation of Macrophages and Cytokine Analysis

This protocol details the steps for stimulating murine bone marrow-derived macrophages (BMDMs) with a glycerophospholipid and measuring the subsequent cytokine production.

Materials:

-

Bone marrow cells from mice

-

DMEM supplemented with 10% FBS, 2% penicillin/streptomycin, 2 mM L-glutamine, and 10% L929-conditioned medium (as a source of M-CSF)

-

This compound (or other glycerophospholipid of interest)

-

LPS (as a positive control for M1 polarization)

-

IL-4 (as a positive control for M2 polarization)

-

ELISA kits for desired cytokines (e.g., TNF-α, IL-6, IL-10)

-

96-well tissue culture plates

Procedure:

-

BMDM Differentiation:

-

Harvest bone marrow from the femurs and tibias of mice.

-

Culture the cells in DMEM with 10% L929-conditioned medium for 7 days to differentiate them into macrophages.

-

-

Macrophage Stimulation:

-

Seed the differentiated BMDMs into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Prepare working solutions of your glycerophospholipid, LPS (e.g., 100 ng/mL), and IL-4 (e.g., 20 ng/mL) in culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the different stimuli. Include an unstimulated control.

-

Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

-

-

Cytokine Analysis:

-

After incubation, collect the cell culture supernatants.

-

Perform ELISAs for the cytokines of interest according to the manufacturer's instructions.

-

Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.

-

Protocol 2: T Cell Proliferation Assay using CFSE

This protocol describes how to measure T cell proliferation in response to a glycerophospholipid presented by antigen-presenting cells (APCs) using the carboxyfluorescein succinimidyl ester (CFSE) dilution assay.

Materials:

-

Splenocytes from mice

-

This compound (or other glycerophospholipid)

-

Anti-CD3/anti-CD28 antibodies (as a positive control for T cell proliferation)

-

CFSE staining solution (e.g., 5 µM in PBS)

-

RPMI-1640 medium supplemented with 10% FBS, 2-mercaptoethanol, penicillin/streptomycin

-

Flow cytometer

-

Antibodies for flow cytometry (e.g., anti-CD4, anti-CD8)

Procedure:

-

Cell Preparation and Staining:

-

Isolate splenocytes from a mouse spleen.

-

Resuspend the cells in PBS at a concentration of 1 x 10^7 cells/mL.

-

Add an equal volume of 2X CFSE staining solution and incubate for 10 minutes at 37°C.

-

Quench the staining by adding 5 volumes of cold complete RPMI medium.

-

Wash the cells twice with complete RPMI medium.

-

-

Cell Culture and Stimulation:

-

Resuspend the CFSE-labeled splenocytes in complete RPMI medium.

-

Plate the cells in a 96-well plate at a density of 2 x 10^5 cells/well.

-

Add the glycerophospholipid at various concentrations. Include an unstimulated control and a positive control (e.g., anti-CD3/anti-CD28).

-

Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.

-

-

Flow Cytometry Analysis:

-

Harvest the cells from the plate.

-

Stain the cells with fluorescently labeled antibodies against T cell markers (e.g., CD4, CD8).

-

Analyze the cells on a flow cytometer. Proliferating cells will show a sequential halving of CFSE fluorescence intensity.

-

Gate on the T cell populations of interest and analyze the CFSE histograms to determine the percentage of divided cells and the proliferation index.

-

Experimental Workflow

The following diagram illustrates a general workflow for investigating the immunomodulatory effects of a novel this compound.

Conclusion